6-Methoxyisochinolinhydrochlorid

Übersicht

Beschreibung

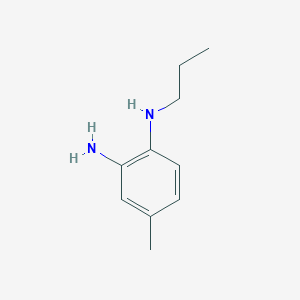

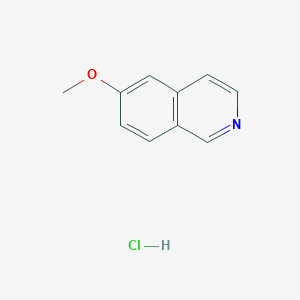

6-Methoxyisoquinoline hydrochloride is a synthetic isoquinoline derivative that consists of an isoquinoline ring substituted with a methoxy group at the 6-position . It is an off-white to light yellow powder that is highly soluble in water and ethanol.

Synthesis Analysis

The synthesis of 6-Methoxyisoquinoline involves several steps. Starting with benzaldehyde, m-methoxybenzaldehyde is obtained through nitration, reduction, diazotization, hydrolysis, and methylation. Then, 3-methoxybenzaldehyde is obtained through condensation with nitromethane Schiff base and reduction of aluminum hydride -p-Phenylethylamine. The Pictet-Spengler reaction of 3-methoxyl-p-phenylethylamine and 40% aqueous formaldehyde produces 6-methoxyl-1,2,3,4-tetrahydroisoquinoline, which is then dehydrogenated to obtain the target compound, 6-Methoxyisoquinoline .Molecular Structure Analysis

The molecular formula of 6-Methoxyisoquinoline hydrochloride is C10H10ClNO . The InChI key is XZNUJESLPUNSNO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxyisoquinoline hydrochloride include a molecular weight of 195.65 . It is highly soluble in water and ethanol.Wirkmechanismus

Target of Action

The primary targets of 6-Methoxyisoquinoline hydrochloride are currently unknown . This compound is classified as a pharmaceutical intermediate and a heterocyclic compound , suggesting it may be used in the synthesis of various drugs, each with their own specific targets.

Action Environment

It is generally recommended to store this compound in a sealed container in a dry, room temperature environment .

Vorteile Und Einschränkungen Für Laborexperimente

6-Methoxyisoquinoline hydrochloride has several advantages for lab experiments, including its stability and solubility in water. 6-Methoxyisoquinoline hydrochloride is also relatively easy to synthesize, and it can be obtained in high yields. However, 6-Methoxyisoquinoline hydrochloride is a relatively new compound, and its properties and potential applications are still being investigated. In addition, 6-Methoxyisoquinoline hydrochloride can be expensive to synthesize, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 6-Methoxyisoquinoline hydrochloride. One potential direction is to investigate the potential use of 6-Methoxyisoquinoline hydrochloride as a treatment for neurodegenerative disorders such as Parkinson's disease. Another potential direction is to investigate the potential use of 6-Methoxyisoquinoline hydrochloride as a fluorescent probe for detecting DNA damage. In addition, further research is needed to fully understand the mechanism of action of 6-Methoxyisoquinoline hydrochloride and its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Pharmakologie

6-Methoxyisochinolinhydrochlorid: ist eine Verbindung mit potenziellen Anwendungen in der Pharmakologie, da seine Struktur darauf hindeutet, dass es sich um einen Vorläufer bei der Synthese von Pharmazeutika handeln könnte. Seine Eigenschaften deuten auf eine hohe GI-Absorption und BBB-Permeanz hin, was es zu einem Kandidaten für Medikamente mit Zielsetzung auf das zentrale Nervensystem macht .

Materialwissenschaften

In den Materialwissenschaften kann This compound als Baustein für die Herstellung neuer funktionaler Materialien dienen. Seine molekulare Struktur ermöglicht die Synthese komplexer Moleküle, die für die Entwicklung fortschrittlicher Materialien verwendet werden könnten.

Biochemie

Die biochemischen Anwendungen von This compound werden noch untersucht. Seine Löslichkeit in organischen Lösungsmitteln und das Vorhandensein einer Methoxygruppe lassen jedoch vermuten, dass es an biochemischen Wegen und Reaktionen beteiligt sein könnte, möglicherweise als Reagenz oder Katalysator .

Analytische Chemie

This compound: kann in der analytischen Chemie als Standard- oder Referenzverbindung verwendet werden. Seine klar definierte Struktur und Eigenschaften wie Löslichkeit und Reaktivität machen es für den Einsatz in der Chromatographie und Spektroskopie geeignet .

Organische Synthese

Diese Verbindung ist wertvoll in der organischen Synthese, wo sie zur Synthese komplexerer organischer Verbindungen verwendet werden kann. Seine Reaktivität mit anderen organischen Molekülen kann zur Entstehung einer Vielzahl neuer Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen der Chemie führen.

Medizinische Chemie

In der medizinischen Chemie könnte This compound zur Entwicklung und Synthese neuer Medikamente verwendet werden. Sein molekulares Gerüst ermöglicht Modifikationen, die zur Entdeckung neuer Therapeutika führen können .

Umweltwissenschaften

Obwohl direkte Anwendungen in den Umweltwissenschaften nicht gut dokumentiert sind, deuten die Eigenschaften der Verbindung auf potenzielle Verwendungsmöglichkeiten in Umwelt-Sanierungsverfahren hin, wie z. B. die Synthese von Verbindungen, die Schadstoffe abbauen können .

Landwirtschaftliche Wissenschaften

Die Verwendung von This compound in den landwirtschaftlichen Wissenschaften könnte in der Synthese von Pestiziden oder Herbiziden liegen. Seine Struktur könnte so angepasst werden, dass sie mit spezifischen biologischen Zielen in Schädlingen interagiert, was einen umweltfreundlicheren Ansatz zur Schädlingsbekämpfung bietet .

Safety and Hazards

The safety information for 6-Methoxyisoquinoline hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: Rinse cautiously with water for several minutes .

Biochemische Analyse

Biochemical Properties

6-Methoxyisoquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, 6-Methoxyisoquinoline hydrochloride can act as a substrate or inhibitor in enzymatic reactions, affecting the overall biochemical pathways.

Cellular Effects

The effects of 6-Methoxyisoquinoline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in oxidative stress responses and apoptosis. This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 6-Methoxyisoquinoline hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. Additionally, 6-Methoxyisoquinoline hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxyisoquinoline hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-Methoxyisoquinoline hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Methoxyisoquinoline hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular and metabolic processes.

Metabolic Pathways

6-Methoxyisoquinoline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance.

Transport and Distribution

The transport and distribution of 6-Methoxyisoquinoline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production. The distribution of 6-Methoxyisoquinoline hydrochloride within tissues also determines its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 6-Methoxyisoquinoline hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or mitochondria, affecting protein synthesis and energy metabolism.

Eigenschaften

IUPAC Name |

6-methoxyisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-7H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJDVDRMCCCPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675212 | |

| Record name | 6-Methoxyisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915865-96-2 | |

| Record name | 6-Methoxyisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1420362.png)

![Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B1420365.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1420368.png)

![4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid](/img/structure/B1420371.png)

![4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid](/img/structure/B1420372.png)

![[1-(2-Methoxy-ethyl)-piperidin-4-yl]-methyl-amine](/img/structure/B1420375.png)

![N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine](/img/structure/B1420382.png)